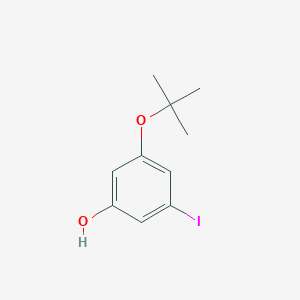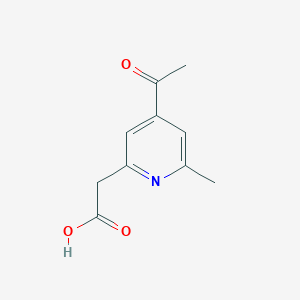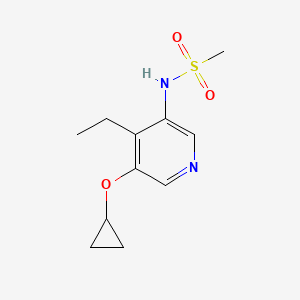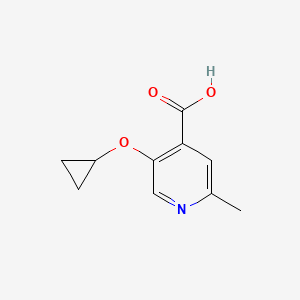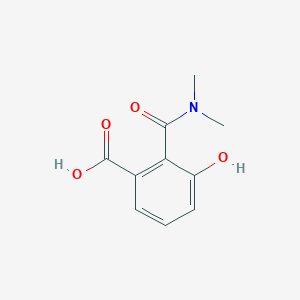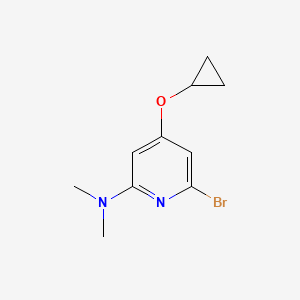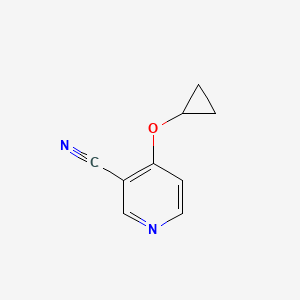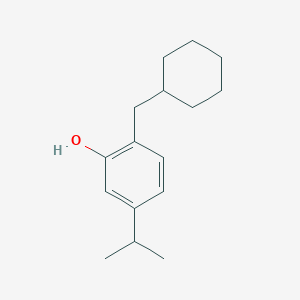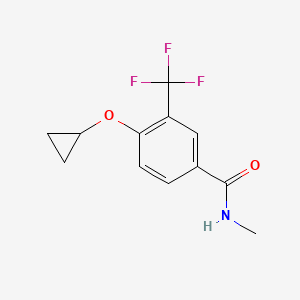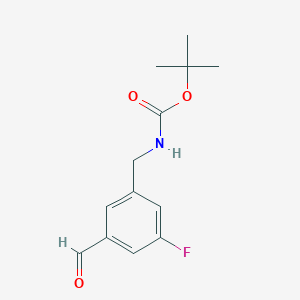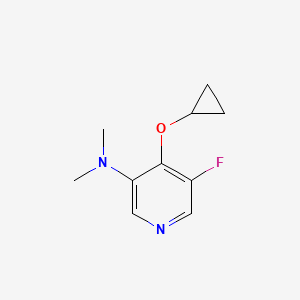
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine: is an organic compound with the molecular formula C8H9F3N2 . This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The trifluoroethyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-bromoacetophenone with 2,2,2-trifluoroethylhydrazine under controlled conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to yield or .
Substitution: The trifluoroethyl group can be substituted with other functional groups using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like or electrophiles like .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various .
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated compounds which exhibit unique chemical and physical properties.
Biology: In biological research, this compound is utilized to study the interaction of fluorinated groups with biological macromolecules. It serves as a probe to investigate the effects of fluorination on enzyme activity and protein-ligand interactions .
Medicine: antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for use in coatings , adhesives , and polymers .
Wirkmechanismus
The mechanism of action of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors . The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoroethylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
- 2,2,2-Trifluoroethylamine
Comparison: Compared to its analogs, (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine exhibits enhanced stability and reactivity due to the presence of the trifluoroethyl group. This makes it a more versatile compound for use in various chemical reactions and applications. Its unique structure also allows for selective interactions with biological targets, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C8H9F3N2 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
[3-(2,2,2-trifluoroethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-6-2-1-3-7(4-6)13-12/h1-4,13H,5,12H2 |
InChI-Schlüssel |
DATHMXCZAGYDIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NN)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


